molecular formula C10H12O4 B104585 methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate CAS No. 124649-67-8

methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate

Cat. No. B104585
CAS RN: 124649-67-8
M. Wt: 196.2 g/mol
InChI Key: IXDRYSIPXMREGK-BDAKNGLRSA-N
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Description

“Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropionate” is a chemical compound with the linear formula C6H5CH(OH)CH(OH)CO2CH3 . It has a molecular weight of 196.20 . This compound can be used to synthesize methyl (2R,3R)-2,3-epoxy-3-phenylpropionate, a key intermediate for the preparation of the taxol side chain .


Molecular Structure Analysis

The molecular structure of “methyl (2S,3R)-2,3-dihydroxy-3-phenylpropionate” is defined by its linear formula C6H5CH(OH)CH(OH)CO2CH3 . The compound contains a phenyl group (C6H5), two hydroxyl groups (OH), and a methyl ester group (CO2CH3) .


Physical And Chemical Properties Analysis

“Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropionate” has an optical activity of [α]21/D −10°, c = 1 in chloroform . Its melting point is between 85-88°C . The compound is combustible .

Scientific Research Applications

Synthesis of (2S,3R)-3-alkyl/alkenylglutamates

This compound plays a crucial role in the highly efficient and enantioselective syntheses of (2S,3R)-3-alkyl- and alkenylglutamates . These syntheses are significant as they include the biologically important amino acid, (2S,3R)-3-methylglutamate . The overall yields of these syntheses range from 52–65% .

Role in the Preparation of Nonproteinogenic Amino Acids

The compound is used in the preparation of nonproteinogenic and unnatural amino acids . These amino acids are substituted at the 3-position and have been found in a variety of natural products . They have also been used as tools to elucidate mechanisms of biological processes .

Development of Peptide and Peptidomimetic Therapeutic Agents

The compound has been used in the development of peptide and peptidomimetic therapeutic agents . This is due to its role in the preparation of 3-substituted glutamate derivatives .

Study of Excitatory Amino Acid Transporters

The compound is used as a key tool in the study of general EAAT function . It is a selective inhibitor of excitatory amino acid transporters GLT-1, EAAT2, and EAAT4 .

Synthesis of Daptomycin

The compound is used in the synthesis of daptomycin , a clinically important antibiotic. Daptomycin is used in the treatment of certain infections caused by Gram-positive bacteria .

Preparation of 3-Substituted Glutamate Derivatives

The compound is used in the preparation of 3-substituted glutamate derivatives . These derivatives have been found in a number of natural products and have been used in the development of therapeutic agents .

properties

IUPAC Name

methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,11-12H,1H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDRYSIPXMREGK-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]([C@@H](C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431042
Record name Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate

CAS RN

124649-67-8
Record name Methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions an unusual pathway for synthesizing methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate involving a dimer chromium(III)−salen complex and a donor ligand. Can you elaborate on the role of the donor ligand in this process?

A1: The research paper highlights the unprecedented role of a donor ligand, such as triethylamine (Et3N), in influencing the enantioselective synthesis of methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate []. The authors propose that the donor ligand interacts with a reaction intermediate formed during the epoxidation/epoxide ring-opening of trans-methylcinnamate ester. This interaction extends the intermediate's lifespan, allowing for free rotation around a carbon-carbon single bond. This rotation favors the formation of a cis-epoxide, which subsequently undergoes ring-opening in the presence of water to yield the desired methyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate []. The study suggests that the donor additive may even contribute to forming a new chromium-based oxidant, influencing the reaction pathway.

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